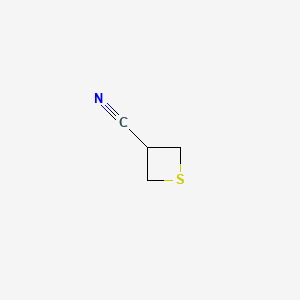

Thietane-3-carbonitrile

Description

Properties

IUPAC Name |

thietane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c5-1-4-2-6-3-4/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMUCNDIBWGVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Epithiochlorohydrin undergoes nucleophilic attack by cyanide ions (CN⁻) at the less hindered carbon of the thiirane ring, followed by intramolecular cyclization to form the four-membered thietane system. The reaction typically employs sodium or potassium cyanide as the cyanide source, with water as a co-solvent to enhance nucleophilicity. A biphasic system using toluene or tetrahydrofuran (THF) improves reaction efficiency by mitigating side reactions such as hydrolysis.

Key parameters :

Yield Optimization and Challenges

The patent reports yields exceeding 70% under optimized conditions. However, competing hydrolysis of epithiochlorohydrin to thietane-3-ol remains a challenge, necessitating strict control of water content and pH. The use of phase-transfer catalysts, such as tetrabutylammonium bromide, has been explored to enhance cyanide availability in the organic phase, further improving yields.

Alternative routes involve the oxidation of thietane precursors followed by nitrile group introduction. A notable example from PMC7323639 describes the synthesis of this compound via intermediate thietane-3-carboxylic acid derivatives.

Synthesis via Thietane-3-Carboxylic Acid Amide

Thietane-3-carboxylic acid (XVII) is first prepared through hydrolysis of thietane-3-nitrile (XI) under acidic or basic conditions. Subsequent treatment with carbonyl diimidazole (CDI) and hydroxylamine yields thietane-3-carboxylic acid hydroxyamide (XII) , which undergoes dehydration to form the nitrile.

Procedure :

Curtius Rearrangement Pathway

A less conventional method involves the Curtius rearrangement of thietane-3-carboxylic acid azides. Diphenylphosphoryl azide (DPPA) mediates the formation of an isocyanate intermediate, which is trapped with tert-butanol to yield a carbamate. Acidic hydrolysis of the carbamate then produces this compound.

Limitations :

Alternative Pathways: Thiourea-Mediated Cyclization

Recent advances from PMC7323639 highlight thiourea as a sulfur source in thietane ring formation. While primarily used for spirothietane derivatives, this method can be adapted for this compound synthesis.

Double Nucleophilic Displacement

3,3-Bis(chloromethyl)oxetane (76) reacts with thiourea in the presence of HClO₄ to generate a thiolate intermediate (78) . Alkaline hydrolysis of (78) yields 3-chloromethyl-3-hydroxymethylthietane (79) , which is oxidized to the nitrile using NaCN.

Conditions :

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, the cyanide ring-opening method is preferred due to its simplicity and cost-effectiveness. Key industrial optimizations include:

Chemical Reactions Analysis

Types of Reactions: Thietane-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thietane derivatives.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

Thietane-3-carbonitrile serves as a crucial intermediate in the synthesis of sulfur-containing heterocycles and complex organic molecules. It is involved in various synthetic methods, including:

- Nucleophilic Thioetherifications: This process allows for the formation of thioether bonds, which are essential in creating sulfur-containing compounds.

- Photochemical Reactions: this compound can undergo photochemical [2 + 2] cycloadditions, facilitating the formation of new carbon-sulfur bonds.

Comparison with Similar Compounds:

| Compound | Structure | Reactivity |

|---|---|---|

| This compound | Thietane ring with nitrile group | Versatile; participates in various reactions |

| 3-Cyanothiete 1,1-dioxide | Similar structure with additional oxygen | More reactive in cycloaddition reactions |

| Thietan-3-one | Contains a carbonyl group | Different reactivity profile |

Biological Applications

Enzyme Mechanisms:

this compound is utilized in studying enzyme mechanisms and probing biological pathways involving sulfur compounds. Its ability to modulate cellular functions makes it valuable for biochemical research.

Case Study:

In a study investigating the effects of thietane derivatives on cancer cells, this compound demonstrated potential as an anticancer agent by inhibiting specific cellular pathways associated with tumor growth. This highlights its role in drug development.

Medicinal Chemistry

Potential Drug Development:

Thietane derivatives, including this compound, have shown promise as antiviral and anticancer agents. Their unique structural properties allow them to interact with biological targets effectively.

Research Findings:

Recent studies indicate that this compound can influence gene expression and metabolic pathways, making it a candidate for further investigation in pharmaceutical applications. For example, its interaction with specific enzymes can lead to altered metabolic flux, providing insights into therapeutic mechanisms.

Industrial Applications

Production of Specialty Chemicals:

this compound is employed in the production of specialty chemicals and materials, including polymers and agrochemicals. Its versatility allows for its use in various industrial processes.

Synthesis Methods:

The industrial synthesis of this compound typically involves nucleophilic cyclization methods that are scalable and cost-effective. For instance, the double substitution of 1,3-dihaloalkanes with sodium sulfide is preferred for its efficiency.

Mechanism of Action

The mechanism of action of thietane-3-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the thietane ring can undergo ring-opening reactions under certain conditions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

*Calculated based on molecular formula.

Research Findings and Implications

- Reactivity : this compound’s ring strain may facilitate unique reactivity patterns, such as nucleophilic attack at sulfur, unlike thiophene or thiazole derivatives .

- Safety Profile: Cyano-containing compounds universally require careful handling, but thietane’s smaller ring could increase volatility and exposure risks compared to bulkier analogs .

- Synthetic Utility: Thiophene and thiazole carbonitriles are established intermediates in heterocyclic chemistry, whereas thietane derivatives remain underexplored, presenting opportunities for novel methodologies .

Biological Activity

Thietane-3-carbonitrile is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, synthesis methods, and comparative studies of thietane derivatives, particularly focusing on this compound and its derivatives.

Chemical Structure and Properties

This compound features a five-membered ring structure containing a sulfur atom. The presence of the carbonitrile group at the third position contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 101.17 g/mol.

Key Features

- Thietane Ring : A cyclic structure that includes sulfur.

- Carbonitrile Group : Enhances reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing suitable precursors to form the thietane ring.

- Nucleophilic Substitution : Introducing the carbonitrile group through nucleophilic attack on appropriate electrophiles.

Biological Activity

This compound and its derivatives exhibit a range of biological activities, making them candidates for pharmaceutical development. The following table summarizes some key biological activities associated with thietane derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial, anticancer potential | |

| 3-Amino-1,1-dioxo-thietane-3-carbonitrile | Antiviral, potential lead in drug discovery | |

| 3-(Dimethylamino)this compound | Insecticidal activity |

Antimicrobial Activity

Research has indicated that thietane derivatives possess antimicrobial properties. For instance, a study demonstrated that 3-amino derivatives of thietanes exhibited significant activity against various bacterial strains, suggesting their potential use in treating infections .

Anticancer Potential

Thietane compounds have also been investigated for their anticancer properties. In vitro studies have shown that certain thietanamine derivatives can inhibit cancer cell proliferation, making them promising candidates for further development in oncology .

Insecticidal Properties

The compound 3-(dimethylamino)this compound has been reported to exhibit insecticidal activity, indicating its potential use in agricultural applications . This property stems from the unique structural features of the thietane ring combined with nitrogen functionalities.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Thietane ring with cyano group | Broad-spectrum antimicrobial activity |

| 3-Amino-thietanamine | Amino group addition | Enhanced anticancer activity |

| 3-(Dimethylamino)thietane | Dimethylamino substitution | Specific insecticidal action |

Q & A

Q. What are the established synthetic methodologies for Thietane-3-carbonitrile, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cyclization reactions involving β-mercaptoacetonitrile derivatives under controlled conditions. Key variables include solvent polarity (e.g., anhydrous DMF vs. THF), temperature (0–60°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂). For reproducibility, researchers should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. A comparative analysis (Table 1) of solvent systems showed that DMF increased yields by 15% over THF due to enhanced stabilization of the thiiranium ion intermediate . Purity is best assessed via HPLC with UV detection at 254 nm, calibrated against certified reference materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : The nitrile group (C≡N) exhibits a distinct ¹³C peak at ~115–120 ppm, while the thietane ring protons resonate as a multiplet between δ 3.1–3.5 ppm.

- IR Spectroscopy : A sharp C≡N stretch at ~2240 cm⁻¹ confirms nitrile functionality.

- Mass Spectrometry (EI-MS) : The molecular ion peak [M⁺] at m/z 99 (C₃H₅NS) is critical for structural confirmation. Cross-validation with X-ray crystallography is recommended for ambiguous cases, particularly to resolve ring puckering conformations .

Q. What are the recommended storage conditions and stability profiles for this compound to prevent degradation?

this compound is hygroscopic and prone to hydrolysis. Storage at –20°C under argon in amber glass vials minimizes degradation. Stability under thermal stress (25–100°C) can be monitored via thermogravimetric analysis (TGA) and periodic ¹H NMR to detect hydrolysis products (e.g., thiols or carboxylic acids). Accelerated aging studies suggest a shelf life of 6 months under optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of this compound across different studies?

Discrepancies often arise from variations in experimental setups (e.g., calorimetry vs. computational estimates) or impurities in samples. A systematic approach includes:

- Controlled Replication : Reproduce prior studies using standardized purity criteria (≥98% by HPLC).

- Computational Validation : Compare experimental ΔHf values with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level).

- Solubility Studies : Use shake-flask methods with UV/Vis quantification in solvents of varying polarity (logP -0.5 to 4.0). Meta-analyses of literature data should explicitly report measurement uncertainties and solvent history .

Q. What computational chemistry approaches are validated for predicting the reactivity of this compound in novel reaction environments?

DFT-based methods (e.g., M06-2X/cc-pVTZ) reliably predict electrophilic reactivity at the nitrile carbon and ring-opening pathways. For photochemical studies, time-dependent DFT (TD-DFT) models UV/Vis absorption maxima within ±5 nm of experimental values. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/ACN mixtures) can elucidate solvation effects on reaction kinetics. Cross-referencing with in situ FTIR or Raman spectroscopy is critical for validating computational hypotheses .

Q. How do steric and electronic factors influence the regioselectivity of this compound in [3+2] cycloaddition reactions?

Regioselectivity is governed by frontier molecular orbital (FMO) interactions. Electron-withdrawing substituents on the nitrile enhance electrophilicity, favoring nucleophilic attack at the β-carbon. Steric hindrance from bulky reactants (e.g., tert-butyl azide) shifts selectivity toward less hindered positions. Mechanistic studies using kinetic isotope effects (KIE) and Hammett plots (ρ = +1.2 for meta-substituted aryl dipolarophiles) quantitatively correlate substituent effects with reaction rates. Synchrotron X-ray diffraction of transition-state analogs (e.g., stabilized ylides) provides structural validation .

Methodological Notes

- Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in thermodynamic datasets .

- Experimental Design : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, citing repositories like ChemRxiv or ICSD .

- Safety Protocols : Adopt ALARA (As Low As Reasonably Achievable) principles for handling nitrile derivatives, including fume hood use and cyanide antidote kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.